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molecular formula C8H10ClN B8692899 4-Chloro-3-ethylaniline

4-Chloro-3-ethylaniline

Cat. No. B8692899
M. Wt: 155.62 g/mol
InChI Key: RFPXQROYDXYJFA-UHFFFAOYSA-N
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Patent
US08519135B2

Procedure details

Prepared from 7.36 g of 3-ethyl-phenylamine and 8.12 g NCS. Yield: 4.4 g. LC-MSD, m/z for C8H10ClN [M+H]+=156.0, 158.0;
Quantity
7.36 g
Type
reactant
Reaction Step One
Name
Quantity
8.12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[CH:7][CH:8]=1)[CH3:2].C1C(=O)N([Cl:17])C(=O)C1>>[Cl:17][C:8]1[CH:7]=[CH:6][C:5]([NH2:9])=[CH:4][C:3]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
7.36 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1)N
Name
Quantity
8.12 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C=C1)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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